molecular formula C83H88Cl4N8O29 B018079 Kibdelin C1 CAS No. 103549-47-9

Kibdelin C1

Cat. No. B018079
M. Wt: 1803.4 g/mol
InChI Key: KVTBZHRLYBPWNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Kibdelin C1 is a natural product that has been isolated from the fungus Aspergillus kibdelii. This compound has gained significant attention in the scientific community due to its potential therapeutic applications. Kibdelin C1 has been found to possess various biological activities, including antibacterial, antifungal, and anticancer properties.

Mechanism Of Action

The mechanism of action of Kibdelin C1 is not fully understood. However, studies have suggested that Kibdelin C1 exerts its biological activity by inhibiting the activity of various enzymes, including topoisomerase II and chitin synthase. In addition, Kibdelin C1 has been found to disrupt the cell membrane of bacteria and fungi, leading to cell death.

Biochemical And Physiological Effects

Kibdelin C1 has been found to possess various biochemical and physiological effects. The compound has been shown to inhibit the growth of bacteria and fungi, leading to cell death. In addition, Kibdelin C1 has been found to induce apoptosis in cancer cells, leading to cell death. Kibdelin C1 has also been found to possess anti-inflammatory properties, which may have potential therapeutic applications.

Advantages And Limitations For Lab Experiments

Kibdelin C1 has several advantages for lab experiments. The compound is readily available from natural sources, making it easy to obtain. In addition, Kibdelin C1 has been found to be stable under various conditions, making it easy to handle in the lab. However, Kibdelin C1 has some limitations for lab experiments. The compound is challenging to synthesize, which may limit its availability for research purposes. In addition, Kibdelin C1 has been found to be toxic at high concentrations, which may limit its use in some experiments.

Future Directions

There are several future directions for Kibdelin C1 research. One direction is to investigate the potential therapeutic applications of Kibdelin C1 further. The compound has shown promising results against various bacterial and fungal strains and cancer cell lines, making it a potential candidate for drug development. Another direction is to investigate the mechanism of action of Kibdelin C1 further. Understanding how the compound exerts its biological activity may provide insights into the development of new drugs. Finally, future research may focus on developing new methods for synthesizing Kibdelin C1, making it more readily available for research purposes.
Conclusion:
Kibdelin C1 is a natural product that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound has been found to possess antibacterial, antifungal, and anticancer properties. Kibdelin C1 has several advantages for lab experiments, including its availability and stability. However, the compound also has some limitations, including its toxicity at high concentrations. Future research may focus on investigating the potential therapeutic applications of Kibdelin C1 further, understanding its mechanism of action, and developing new methods for synthesizing the compound.

Synthesis Methods

The synthesis of Kibdelin C1 is challenging due to its complex structure. However, various methods have been developed to synthesize this compound. One of the most common methods is the isolation of Kibdelin C1 from the fungus Aspergillus kibdelii. Another method involves the total synthesis of Kibdelin C1, which involves the use of various chemical reactions and steps.

Scientific Research Applications

Kibdelin C1 has been extensively studied for its potential therapeutic applications. The compound has been found to possess antibacterial, antifungal, and anticancer properties. Kibdelin C1 has shown to be effective against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). In addition, Kibdelin C1 has been found to be effective against various fungal strains, including Candida albicans and Aspergillus fumigatus. Kibdelin C1 has also shown anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and prostate cancer.

properties

CAS RN

103549-47-9

Product Name

Kibdelin C1

Molecular Formula

C83H88Cl4N8O29

Molecular Weight

1803.4 g/mol

IUPAC Name

5,15,32,65-tetrachloro-64-[4,5-dihydroxy-3-(hydroxymethyl)-6-(10-methylundecanoylamino)oxan-2-yl]oxy-2,18,26,31,44,49-hexahydroxy-22-(methylamino)-21,35,38,54,56,59-hexaoxo-47-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid

InChI

InChI=1S/C83H88Cl4N8O29/c1-31(2)10-8-6-4-5-7-9-11-55(102)89-80-70(108)67(105)42(29-96)82(124-80)123-73-52-23-35-24-53(73)120-72-44(85)20-36(21-45(72)86)66(104)64-79(115)93-62(81(116)117)40-25-37(98)26-51(121-83-71(109)69(107)68(106)54(30-97)122-83)56(40)39-18-32(12-15-46(39)99)59(75(111)95-64)90-76(112)60(35)91-77(113)61-41-27-38(28-48(101)57(41)87)118-50-22-33(13-16-47(50)100)58(88-3)74(110)94-63(78(114)92-61)65(103)34-14-17-49(119-52)43(84)19-34/h12-28,31,42,54,58-71,80,82-83,88,96-101,103-109H,4-11,29-30H2,1-3H3,(H,89,102)(H,90,112)(H,91,113)(H,92,114)(H,93,115)(H,94,110)(H,95,111)(H,116,117)

InChI Key

KVTBZHRLYBPWNG-UHFFFAOYSA-N

SMILES

CC(C)CCCCCCCCC(=O)NC1C(C(C(C(O1)OC2=C3C=C4C=C2OC5=C(C=C(C=C5Cl)C(C6C(=O)NC(C7=C(C(=CC(=C7)O)OC8C(C(C(C(O8)CO)O)O)O)C9=C(C=CC(=C9)C(C(=O)N6)NC(=O)C4NC(=O)C1C2=C(C(=CC(=C2)OC2=C(C=CC(=C2)C(C(=O)NC(C(C2=CC(=C(O3)C=C2)Cl)O)C(=O)N1)NC)O)O)Cl)O)C(=O)O)O)Cl)CO)O)O

Canonical SMILES

CC(C)CCCCCCCCC(=O)NC1C(C(C(C(O1)OC2=C3C=C4C=C2OC5=C(C=C(C=C5Cl)C(C6C(=O)NC(C7=C(C(=CC(=C7)O)OC8C(C(C(C(O8)CO)O)O)O)C9=C(C=CC(=C9)C(C(=O)N6)NC(=O)C4NC(=O)C1C2=C(C(=CC(=C2)OC2=C(C=CC(=C2)C(C(=O)NC(C(C2=CC(=C(O3)C=C2)Cl)O)C(=O)N1)NC)O)O)Cl)O)C(=O)O)O)Cl)CO)O)O

synonyms

kibdelin C1

Origin of Product

United States

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